molecular formula C20H18ClN3O3 B3869516 1-(3-chlorophenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione CAS No. 5576-07-8

1-(3-chlorophenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione

Cat. No. B3869516
CAS RN: 5576-07-8
M. Wt: 383.8 g/mol
InChI Key: HDRIFAADNVKOHV-PDGQHHTCSA-N
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Description

Meldrum's acid is a pyrazolidinedione derivative that was first synthesized by American chemist, Edward Meldrum, in 1908. Since then, it has been widely used as a building block in the synthesis of various organic compounds due to its unique chemical properties. Meldrum's acid has a wide range of applications in the fields of pharmaceuticals, agrochemicals, and materials science, making it a highly sought-after compound in the scientific community.

Mechanism of Action

Meldrum's acid is known to act as a nucleophile due to the presence of its enolizable ketone group. It can react with various electrophiles to form new carbon-carbon bonds, making it a highly versatile compound in organic synthesis. In addition, Meldrum's acid can also act as a mild acid catalyst, promoting various reactions such as esterification and transesterification.
Biochemical and physiological effects:
While Meldrum's acid has not been extensively studied for its biochemical and physiological effects, it has been shown to have some potential as an anti-inflammatory and anti-tumor agent. Studies have also shown that it can inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Meldrum's acid in lab experiments is its versatility as a building block in organic synthesis. It can be easily incorporated into various compounds, making it a useful tool for the synthesis of new materials and pharmaceuticals. However, one limitation of using Meldrum's acid is its relatively high cost compared to other building blocks.

Future Directions

There are several potential future directions for the study of Meldrum's acid. One area of interest is the development of new synthetic methods that can improve the efficiency and cost-effectiveness of its production. Another area of interest is the study of its potential applications as an anti-inflammatory and anti-tumor agent, as well as its effects on the central nervous system. In addition, there is potential for the development of new materials and pharmaceuticals based on the unique properties of Meldrum's acid.
In conclusion, Meldrum's acid is a highly versatile organic compound with a wide range of potential applications in various fields of science. Its unique chemical properties make it a valuable tool for organic synthesis, materials science, and pharmaceutical research. While there is still much to be learned about its biochemical and physiological effects, Meldrum's acid holds great promise for the development of new materials and pharmaceuticals in the future.

Scientific Research Applications

Meldrum's acid has been extensively studied for its potential applications in various fields of science. In the field of organic chemistry, it is commonly used as a building block in the synthesis of various compounds such as β-lactams, pyrazoles, and pyrazolines. It has also been used in the synthesis of natural products such as cephalosporin antibiotics and taxol.
In the field of materials science, Meldrum's acid has been used as a precursor for the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). These materials have a wide range of potential applications in areas such as gas storage, catalysis, and drug delivery.

properties

IUPAC Name

(4Z)-1-(3-chlorophenyl)-4-[(4-morpholin-4-ylphenyl)methylidene]pyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3/c21-15-2-1-3-17(13-15)24-20(26)18(19(25)22-24)12-14-4-6-16(7-5-14)23-8-10-27-11-9-23/h1-7,12-13H,8-11H2,(H,22,25)/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDRIFAADNVKOHV-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C=C3C(=O)NN(C3=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=CC=C(C=C2)/C=C\3/C(=O)NN(C3=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80416529
Record name ZINC04982405
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80416529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5576-07-8
Record name ZINC04982405
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80416529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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